

# Unlocking Chemotherapy's Potential: A Statistical Deep Dive into Ont-093 Combination Therapies

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## Compound of Interest

Compound Name: Ont-093

Cat. No.: B1684371

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For researchers, scientists, and drug development professionals, the quest to overcome multidrug resistance in cancer treatment is a paramount challenge. **Ont-093** (also known as OC144-093), a potent and orally active inhibitor of the P-glycoprotein (P-gp) pump, has emerged as a promising agent in combination therapies to enhance the efficacy of conventional chemotherapeutics. This guide provides a comparative analysis of preclinical and clinical data on **Ont-093** combination therapies, offering a statistical overview of its performance and detailed experimental insights.

P-glycoprotein, an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance, actively pumping a wide array of chemotherapeutic drugs out of cancer cells and thereby reducing their intracellular concentration and effectiveness.[1] **Ont-093** is designed to inhibit this efflux mechanism, restoring the cytotoxic potential of co-administered anticancer agents.[2] Preclinical studies have demonstrated **Ont-093**'s ability to reverse multidrug resistance to several chemotherapeutic agents, including doxorubicin, paclitaxel, and vinblastine, in a variety of cancer cell lines.[2]

## Quantitative Analysis of Ont-093 Combination Therapy

The following tables summarize the key pharmacokinetic and efficacy data from preclinical and clinical studies of **Ont-093** in combination with various chemotherapeutic agents.

**Table 1: Preclinical Efficacy of Ont-093 Combination Therapy**

Combination Agent	Cancer Model	Key Findings	Reference
Doxorubicin	MDR P388 Leukemia (in vivo)	>100% increase in the lifespan of doxorubicin-treated mice.	[2]
Paclitaxel	MDR Human Breast Carcinoma Xenograft (in vivo)	Significant enhancement of in vivo antitumor activity.	[2]
Paclitaxel	MDR Human Colon Carcinoma Xenograft (in vivo)	Significant enhancement of in vivo antitumor activity.	
Doxorubicin, Paclitaxel, Vinblastine	Human Lymphoma, Breast, Ovarian, Uterine, and Colorectal Carcinoma Cell Lines (in vitro)	Reversed multidrug resistance with an average EC50 of 0.032 $\mu$ M.	

**Table 2: Clinical Pharmacokinetics of Ont-093 in Combination with Paclitaxel**

A Phase I study involving 18 patients with advanced cancer.

Dose Level	Ont-093 Dose	Paclitaxel Dose (mg/m <sup>2</sup> )	Change in Paclitaxel AUC (Cycle 2 vs. Cycle 1)	Key Toxicities
1-3	300-500 mg	150-175	No significant change	Neutropenia, arthralgia, myalgia, peripheral neuropathy
4	500 mg	175	45-65% increase in 4 of 6 patients	Higher-grade neutropenia, 1 case of febrile neutropenia

**Table 3: Clinical Pharmacokinetics of Oral Docetaxel in Combination with Ont-093**

A proof-of-concept study in 12 patients with advanced solid tumors.

Treatment Arm	Docetaxel Formulation	Ont-093 Dose	Mean Cmax (ng/mL)	Mean AUC <sub>0-∞</sub> (ng·h/mL)	Apparent Relative Oral Bioavailability
Combination	100 mg oral	500 mg oral	415 ± 255	844 ± 753	26% ± 8%
Monotherapy	100 mg i.v.	N/A	2124 ± 1054	2571 ± 1598	N/A

## Experimental Protocols

### In Vivo Xenograft Studies (Summarized from)

- Animal Models: Immunocompromised mice were engrafted with multidrug-resistant (MDR) human breast and colon carcinoma cells. For the leukemia model, mice were engrafted with MDR P388 leukemia cells.

- Treatment Regimen: Animals were treated with the respective chemotherapeutic agent (e.g., paclitaxel, doxorubicin) with or without co-administration of **Ont-093**.
- Efficacy Assessment: Antitumor activity was assessed by measuring tumor volume over time. For the leukemia model, efficacy was determined by the increase in lifespan of the treated mice compared to control groups.

## Phase I Clinical Trial of Ont-093 with Paclitaxel (Summarized from)

- Study Design: A dose-escalation Phase I pharmacokinetic trial.
- Patient Population: 18 patients with advanced cancer.
- Treatment Cycles: Patients received paclitaxel alone in the first cycle. In subsequent cycles, **Ont-093** was administered before and after the intravenous paclitaxel infusion. Doses of **Ont-093** ranged from 300 to 500 mg, and paclitaxel doses were between 150 and 175 mg/m<sup>2</sup>, administered every 21 days.
- Pharmacokinetic Analysis: Plasma samples were collected at various time points to determine the pharmacokinetic parameters of both paclitaxel and **Ont-093**.
- Safety Assessment: Toxicities were monitored and graded according to standard criteria.

## Proof-of-Concept Study of Oral Docetaxel with Ont-093 (Summarized from)

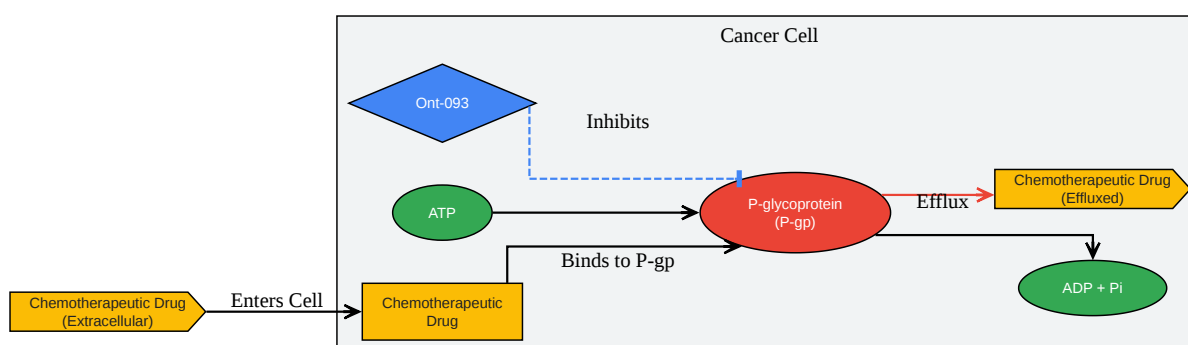
- Study Design: A randomized, two-period crossover study.
- Patient Population: 12 patients with advanced solid tumors.
- Treatment Arms: Patients were randomized to receive either a single course of 100 mg oral docetaxel combined with 500 mg oral **Ont-093**, followed by a 100 mg intravenous dose of docetaxel alone two weeks later, or the reverse sequence.
- Pharmacokinetic Analysis: Blood samples were collected to determine the plasma concentrations of docetaxel and calculate pharmacokinetic parameters, including C<sub>max</sub> and

AUC. Oral bioavailability was calculated by comparing the AUC of oral docetaxel with that of intravenous docetaxel.

- Safety Assessment: Adverse events were monitored throughout the study.

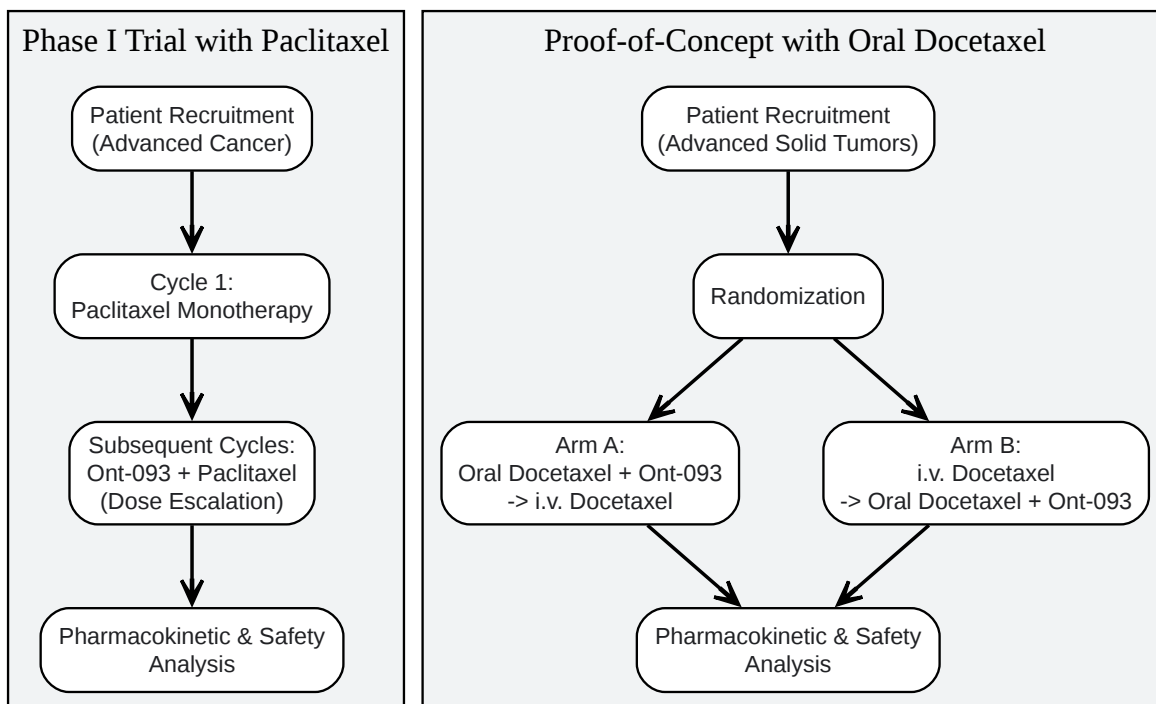
## Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the P-glycoprotein-mediated multidrug resistance pathway and the workflow of the clinical trials.



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Mechanism of P-gp mediated drug efflux and its inhibition by **Ont-093**.



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## References

- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of OC144-093, a novel inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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